molecular formula C8H5F2NO4 B1412943 Methyl 3,4-difluoro-5-nitrobenzoate CAS No. 1806303-78-5

Methyl 3,4-difluoro-5-nitrobenzoate

Cat. No.: B1412943
CAS No.: 1806303-78-5
M. Wt: 217.13 g/mol
InChI Key: OFTXOTAVLQQHDP-UHFFFAOYSA-N
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Description

Methyl 3,4-difluoro-5-nitrobenzoate is a fluorinated aromatic ester featuring a nitro group at the 5-position and fluorine atoms at the 3- and 4-positions of the benzene ring. Its molecular formula is C₈H₅F₂NO₄, with a molecular weight of 217.13 g/mol. The compound is widely utilized in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine and nitro groups, which enhance stability and reactivity in synthetic pathways.

Properties

IUPAC Name

methyl 3,4-difluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTXOTAVLQQHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-difluoro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 3,4-difluoro-5-nitrobenzoic acid. The acid is first converted to its acyl chloride using oxalyl chloride in dichloromethane under an inert atmosphere. The resulting acyl chloride is then reacted with methanol in the presence of a base such as triethylamine at low temperatures to yield the desired ester .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-difluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: Methyl 3,4-difluoro-5-aminobenzoate.

    Ester Hydrolysis: 3,4-difluoro-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 3,4-difluoro-5-nitrobenzoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,4-difluoro-5-nitrobenzoate in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic substitution, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Fluorine Substitution Patterns

Methyl 2,4-Difluoro-5-Nitrobenzoate
  • Molecular Formula: C₈H₅F₂NO₄ (identical to the 3,4-isomer).
  • CAS Number : 125568-71-0 .
  • Key Differences :
    • Fluorine atoms at positions 2 and 4 instead of 3 and 4.
    • The nitro group at position 5 is para to fluorine (2-position) in the 2,4-isomer versus meta in the 3,4-isomer.
    • Impact : Altered electronic distribution affects reactivity in electrophilic substitutions. For example, the 2,4-isomer may exhibit reduced steric hindrance compared to the 3,4-isomer, influencing coupling reactions .
2,4-Difluoro-5-Nitrobenzoic Acid
  • Molecular Formula: C₇H₂F₂NO₄ .
  • CAS Number : 153775-33-8.
  • Key Differences :
    • Carboxylic acid (-COOH) replaces the methyl ester (-COOCH₃).
    • Impact : Increased acidity (pKa ~2–3 for the acid vs. ~8–9 for the ester) and reduced lipophilicity. The acid form is more polar, affecting solubility in organic solvents .

Complex Derivatives

Methyl 2-((4-Bromo-2-Chlorophenyl)Amino)-3,4-Difluoro-5-Nitrobenzoate
  • Structure: Adds a bromo-chloro-phenylamino substituent at position 2 .
  • Key Differences: Increased molecular weight (C₁₄H₉BrClF₂N₂O₄) and steric bulk. Such modifications are common in drug candidates to improve receptor affinity .

Functional Group Analogs in Agrochemicals

Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide)
  • Structure : Shares a 2,4-difluorophenyl group but includes a pyridinecarboxamide backbone .
  • Key Differences :
    • Designed as a herbicide, leveraging fluorine’s metabolic stability.
    • Impact : Highlights the role of fluorine in agrochemicals, where the 3,4-difluoro-nitrobenzoate scaffold could similarly enhance durability against enzymatic degradation .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Methyl 3,4-Difluoro-5-Nitrobenzoate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Applications
This compound C₈H₅F₂NO₄ 217.13 Ester, Nitro, Fluorine N/A Pharmaceutical intermediates
Methyl 2,4-difluoro-5-nitrobenzoate C₈H₅F₂NO₄ 217.13 Ester, Nitro, Fluorine 125568-71-0 Research chemical
2,4-Difluoro-5-nitrobenzoic acid C₇H₂F₂NO₄ 202.09 Carboxylic acid, Nitro 153775-33-8 Synthetic precursor
Diflufenican C₁₉H₁₁F₅N₂O₂ 394.30 Amide, Fluorine 83164-33-4 Herbicide

Reactivity Insights:

  • Nitro Group Reduction: demonstrates that nitro groups in similar compounds are reducible using SnCl₂ under reflux, yielding diamines. The electron-withdrawing fluorine substituents likely accelerate this reduction compared to non-fluorinated analogs .
  • Ester Hydrolysis : The methyl ester in the target compound can be hydrolyzed to the corresponding acid (as in ) under acidic or basic conditions, a critical step in prodrug activation .

Biological Activity

Methyl 3,4-difluoro-5-nitrobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features. This article delves into its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

This compound possesses the molecular formula C8H6F2N2O4C_{8}H_{6}F_{2}N_{2}O_{4}. The presence of both nitro and fluorine substituents on the aromatic ring significantly influences its chemical behavior and biological interactions.

PropertyValue
Molecular Weight217.13 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
pKaNot determined

Synthesis

The synthesis of this compound typically involves the nitration of methyl 3,4-difluorobenzoate using a mixture of concentrated nitric acid and sulfuric acid. This method allows for the introduction of the nitro group at the desired position on the benzene ring.

Antimicrobial Properties

Research indicates that compounds with nitro groups often exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. Studies suggest that the compound demonstrates significant inhibitory effects on Gram-positive bacteria, likely due to its ability to disrupt cellular processes.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis, although further research is necessary to elucidate the specific pathways involved.

Case Study: Cytotoxicity Testing

A recent study assessed the cytotoxicity of this compound on human cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. The compound was found to be particularly effective against breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors. The electron-withdrawing nature of the nitro group enhances its reactivity, potentially allowing it to form covalent bonds with nucleophilic sites in proteins.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison of Related Compounds

CompoundAntimicrobial ActivityCytotoxicityNotes
Methyl 2-fluoro-5-nitrobenzoateModerateLowLacks fluorine at position 3
Methyl 4-amino-2-fluoro-5-nitrobenzoateHighModerateContains an amino group
Methyl 3,5-difluoro-4-nitrobenzoateLowHighDifferent fluorine substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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